2-chloro-N-cyclopentyl-2,2-diphenylacetamide
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Overview
Description
2-chloro-N-cyclopentyl-2,2-diphenylacetamide is an organic compound with the molecular formula C21H22ClNO It is a derivative of acetamide, characterized by the presence of a chlorine atom, a cyclopentyl group, and two phenyl groups attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide typically involves the reaction of 2-chloro-2,2-diphenylacetyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopentyl-2,2-diphenylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-diphenylacetamide: Lacks the cyclopentyl group, making it less bulky and potentially less selective in its interactions.
2-chloro-N-cyclohexyl-2,2-diphenylacetamide: Contains a cyclohexyl group instead of a cyclopentyl group, which may affect its binding affinity and selectivity.
2-chloro-N-cyclopentyl-2,2-diphenylpropionamide: Has a propionamide backbone instead of an acetamide, altering its chemical reactivity and biological activity.
Uniqueness
2-chloro-N-cyclopentyl-2,2-diphenylacetamide is unique due to the presence of both cyclopentyl and diphenyl groups, which confer specific steric and electronic properties. These properties can enhance its selectivity and potency in biological applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)18(22)21-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQNRUHBPTPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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